Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds involving tert-butyl groups often involves complex reactions. For instance, tert-butyl groups have been attached to large proteins or complexes for NMR studies . In another study, the synthesis of thioketals involved 1,2,4,5-tetrakis (tert-butylthio)benzene as the starting material .Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups can be analyzed using techniques like NMR spectroscopy. The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving tert-butyl groups can be complex. For instance, tert-butyl groups have been attached to single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups can be influenced by the nature of the tert-butyl groups. For example, the insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .Scientific Research Applications
1. Lu3+ PVC-Membrane Sensor
- Application Summary : Di-tert-butyl-1-(tert-butyl thio)-1,2-hydrazine dicarboxylate (DBHC) is used as a sensing material in the creation of a Lu(III) PVC membrane sensor .
- Methods of Application : The DBHC plays the role of a suitable ionophore in the creation of this sensor .
- Results : The sensor shows a Nernstian behavior over a wide concentration range (1.0 × 10−6-1.0 × 10−2 M) with a slope of 20.2 ± 0.4 mV per decade and a detection limit of 5.8 × 10−7 M . It has a very short response time (~5 s) and can be used in the pH range of 2.9-8.8 .
2. Electronic Communication Between Redox Units
- Application Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
- Methods of Application : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
- Results : The TTF-t-Bu-TAP shows two reversible oxidation waves at 0.70 V and 1.03 V, suggesting that two TTF units are simultaneously oxidized to their radical cation and dication species, respectively .
3. NMR Spectroscopy Probe
- Application Summary : The tert-butyl group is used as a probe for NMR spectroscopy .
- Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense .
Future Directions
properties
IUPAC Name |
tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWYOPQOADUFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407755 | |
Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate | |
CAS RN |
84592-35-8 | |
Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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